4-Hexylthiophene-2-carbonitrile

Description

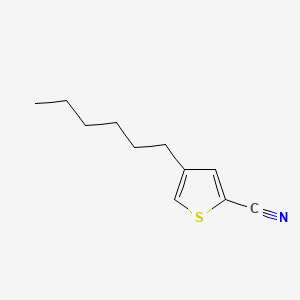

Structure

3D Structure

Properties

IUPAC Name |

4-hexylthiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c1-2-3-4-5-6-10-7-11(8-12)13-9-10/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLOKABSZNAYLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CSC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30729232 | |

| Record name | 4-Hexylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224430-39-0 | |

| Record name | 4-Hexylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hexylthiophene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Hexylthiophene-2-carbonitrile synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hexylthiophene-2-carbonitrile

Foreword

Strategic Approach to Synthesis

The synthesis of this compound is most logically approached by functionalizing a pre-existing 3-hexylthiophene core. This strategy leverages the known reactivity patterns of substituted thiophenes. The proposed pathway involves two key transformations: regioselective bromination followed by cyanation.

Logical Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Part 1: Electrophilic Bromination of 3-Hexylthiophene

Causality: The 3-position of the thiophene ring is occupied by an electron-donating alkyl group (hexyl). This directs electrophilic substitution primarily to the adjacent C2 and C5 positions. The C2 position is generally more sterically accessible and electronically favored for bromination with N-Bromosuccinimide (NBS), a mild and selective brominating agent for electron-rich heterocycles. The reaction is typically performed in a polar aprotic solvent like Tetrahydrofuran (THF), often with a co-solvent like acetic acid to facilitate the reaction.

Experimental Protocol (Proposed):

-

To a solution of 3-hexylthiophene (1 equivalent) in a 1:1 mixture of THF and glacial acetic acid, add N-Bromosuccinimide (1.05 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude 2-bromo-4-hexylthiophene can be purified by column chromatography on silica gel if necessary, though it is often carried forward to the next step without extensive purification.

Part 2: Cyanation of 2-Bromo-4-hexylthiophene

Causality: The conversion of an aryl bromide to a nitrile is a classic transformation. The Rosenmund-von Braun reaction, utilizing copper(I) cyanide, is a reliable method for this purpose. The reaction requires a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), to facilitate the nucleophilic displacement of the bromide by the cyanide anion at elevated temperatures.

Experimental Protocol (Proposed):

-

Combine the crude 2-bromo-4-hexylthiophene (1 equivalent) with copper(I) cyanide (1.2 equivalents) in anhydrous DMF.

-

Heat the mixture to 140-150 °C under a nitrogen atmosphere and maintain for 6-12 hours. Monitor the reaction by TLC or Gas Chromatography (GC).

-

After cooling to room temperature, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to break down the copper complexes.

-

Extract the product multiple times with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following sections detail the expected outcomes from standard analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₅NS |

| Molecular Weight | 193.31 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 290.1 ± 20.0 °C (Predicted) |

| Density | 1.02 ± 0.1 g/cm³ (Predicted) |

| Refractive Index | 1.5170 to 1.5210 |

Spectroscopic Data (Predicted)

The following data are predicted based on the known spectroscopic behavior of substituted thiophenes and related functional groups.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):

-

δ 7.45 (d, 1H, J ≈ 1.5 Hz): Thiophene ring proton at C5. The small doublet splitting would arise from coupling to the proton at C3.

-

δ 7.05 (d, 1H, J ≈ 1.5 Hz): Thiophene ring proton at C3. This proton is deshielded by the adjacent sulfur and nitrile group but shielded by the C4-hexyl group.

-

δ 2.60 (t, 2H, J ≈ 7.6 Hz): Methylene protons of the hexyl chain directly attached to the thiophene ring (-CH₂-).

-

δ 1.65 (quint, 2H, J ≈ 7.5 Hz): Second methylene group of the hexyl chain.

-

δ 1.30-1.40 (m, 6H): Overlapping signals of the remaining three methylene groups of the hexyl chain.

-

δ 0.90 (t, 3H, J ≈ 7.0 Hz): Terminal methyl group of the hexyl chain (-CH₃).

-

-

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):

-

δ 145.0: Quaternary carbon at C4 (attached to the hexyl group).

-

δ 135.0: Methine carbon at C5.

-

δ 125.0: Methine carbon at C3.

-

δ 114.5: Nitrile carbon (-C≡N).

-

δ 110.0: Quaternary carbon at C2 (attached to the nitrile group).

-

δ 31.5, 31.0, 30.5, 29.0, 22.5, 14.0: Carbons of the hexyl chain.

-

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100 | Aromatic C-H Stretch (Thiophene ring) | Medium |

| 2955, 2927, 2856 | Aliphatic C-H Stretch (Hexyl chain) | Strong |

| ~2225 | Nitrile (C≡N) Stretch | Strong, Sharp |

| ~1520, ~1460 | Aromatic C=C Stretch (Thiophene ring) | Medium |

| ~850 | C-H Out-of-plane bend (Thiophene ring) | Strong |

| ~700 | C-S Stretch | Medium |

The most diagnostic peak is the strong, sharp absorption around 2225 cm⁻¹, which is characteristic of a nitrile functional group.

C. Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): An odd-numbered molecular ion peak is expected at m/z = 193 , consistent with the molecular formula containing one nitrogen atom (the Nitrogen Rule).

-

Key Fragmentation Patterns (Predicted):

-

m/z = 122: Loss of the pentyl radical (•C₅H₁₁) via benzylic-like cleavage of the hexyl chain. This is often a major fragmentation pathway for alkyl-substituted aromatic rings.

-

m/z = 97: Represents the thiophene ring with a methylene group attached, resulting from cleavage further down the alkyl chain.

-

Further fragmentation of the hexyl chain would produce a series of peaks separated by 14 mass units (-CH₂-).

-

Data Interpretation Workflow

Caption: Interrelation of analytical techniques for structure validation.

Conclusion

This guide outlines a robust and logical pathway for the synthesis of this compound, a valuable heterocyclic building block. The proposed two-step synthesis, starting from 3-hexylthiophene, employs well-established and reliable chemical transformations. The detailed predictions for NMR, FTIR, and Mass Spectrometry provide a comprehensive analytical framework for the unequivocal identification and purity assessment of the final product. This scientifically-grounded approach offers researchers a clear roadmap for the preparation and validation of this important chemical intermediate, paving the way for its application in the development of next-generation organic materials.

References

- The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Institute of Polytechnics, Osaka City University. Series C, Chemistry.

- Al-Yasari, R. K. (2017). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences, 10(2), 940-944.

- Gordon, K. C., et al. (2003). Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes. The Journal of Physical Chemistry A, 107(44), 9463–9471.

- Direct access to 2-aryl-3-cyanothiophenes by a base-catalyzed one-pot two-step three-component reaction of chalcones with benzoylacetonitriles and elemental sulfur. Organic Chemistry Frontiers.

- Synthetic route for obtaining 2‐aminothiophene derivatives (1‐13).

- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry.

- Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. PubMed.

- FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,....

- Royal Society of Chemistry.

- Research Article - International Journal of Pharmaceutical Sciences Review and Research.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Direct Access to 2-Aryl-3-Cyanothiophenes by Base-Catalyzed One-pot Two-step Three-component Reaction of Chalcones with Benzoylacetonitriles and Elemental Sulfur.

- Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central.

- Tümer, F., et al. (2004). An Efficient Synthesis of Substituted 4-Aryl-3-Cyano-2-Amino Thiophenes by a Stepwise Gewald Reaction. Turkish Journal of Chemistry, 28(4), 395-400.

- Save My Exams. (2023). Synthetic Routes | Cambridge (CIE) AS Chemistry Revision Notes.

- ChemicalBook. This compound(1224430-39-0) 1H NMR spectrum.

- Alfa Chemical. CAS No. This compound: 1224430-39-0 Manufacturers.

- ChemicalBook. This compound | 1224430-39-0.

- Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI.

- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025).

- 12.3 Mass Spectrometry of Some Common Functional Groups.

- Synthesis and Characteriz

- Thiophene synthesis. Organic Chemistry Portal.

- Cambridge Isotope Laboratories, Inc.

- Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Semantic Scholar.

- Controlled synthesis of poly(3-hexylthiophene) in continuous flow. PMC - NIH.

- BOC Sciences. Thiophene Synthesis Services.

- Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated f

- Interpretation of Mass Spectra.

- Neuman, R. C. (2000). Organic Spectrometry. Chapter 5.

- Synthesis of Polyfuran and Thiophene-Furan Alternating Copolymers Using Catalyst-Transfer Polycondens

An In-depth Technical Guide to 4-Hexylthiophene-2-carbonitrile: Properties, Synthesis, and Applications

Introduction: A Key Building Block for Organic Electronics

4-Hexylthiophene-2-carbonitrile is a specialized heterocyclic organic compound that has emerged as a crucial intermediate in the synthesis of advanced materials for organic electronics.[1] Its molecular structure, which features a thiophene ring functionalized with a hexyl side chain and a cyano group, provides a unique combination of properties that are highly desirable for the fabrication of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2][3]

The thiophene moiety is a well-established component of conducting polymers due to its ability to facilitate π-conjugation and charge transport.[4] The introduction of a hexyl side chain significantly enhances the solubility of the molecule in common organic solvents, which is a critical factor for solution-based processing techniques such as spin coating and inkjet printing.[2][5] These techniques are essential for the cost-effective and large-scale manufacturing of organic electronic devices.[6] The nitrile (cyano) group can be further functionalized and also influences the electronic band structure of the resulting materials, allowing for fine-tuning of their optoelectronic properties.[1]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, spectroscopic analysis, applications, and safety considerations for this compound, intended for researchers, scientists, and drug development professionals working in the field of organic electronics and materials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NS | [7] |

| Molecular Weight | 193.31 g/mol | [8] |

| CAS Number | 1224430-39-0 | [7][8] |

| Appearance | Colorless to light yellow clear liquid | [9] |

| Boiling Point | 290.1 ± 20.0 °C (Predicted) | |

| Melting Point | Not available | |

| Purity | >95.0% (GC) | [9] |

| Solubility | Miscible with most organic solvents; insoluble in water. | [10] |

Synthesis and Purification

The synthesis of 4-substituted-2-cyanothiophenes can be achieved through various synthetic routes. A common and efficient method is the Gewald three-component reaction .[11][12] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[12]

Proposed Synthetic Workflow: Gewald Reaction

A plausible synthetic route for this compound is an adaptation of the Gewald reaction. The key steps are outlined below. It is important to note that this is a generalized protocol, and optimization of reaction conditions may be necessary.

Step 1: Knoevenagel Condensation The reaction is initiated by a Knoevenagel condensation between a suitable ketone (e.g., 2-octanone) and a cyano-containing active methylene compound (e.g., malononitrile) in the presence of a basic catalyst.[12]

Step 2: Michael Addition of Sulfur Elemental sulfur undergoes a Michael addition to the activated double bond of the Knoevenagel condensation product.

Step 3: Cyclization and Aromatization The intermediate then cyclizes and subsequently aromatizes to form the substituted 2-aminothiophene ring. The amino group can then be replaced with a cyano group through a Sandmeyer-type reaction to yield the final product.

Caption: Proposed synthetic workflow for this compound via a modified Gewald reaction.

Purification Protocol: Column Chromatography

Purification of the crude product is typically achieved by column chromatography over silica gel.

-

Slurry Preparation: The crude reaction mixture is concentrated under reduced pressure and adsorbed onto a small amount of silica gel.

-

Column Packing: A glass column is packed with silica gel using a suitable solvent system, such as a mixture of hexane and ethyl acetate.

-

Loading and Elution: The adsorbed crude product is carefully loaded onto the top of the column. The product is then eluted with the chosen solvent system, gradually increasing the polarity if necessary.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific experimental spectrum for this compound is not publicly available, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on known values for similar substituted thiophenes.[13][14][15]

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiophene-H (C5-H) | ~7.5 | s | 1H |

| Thiophene-H (C3-H) | ~7.0 | s | 1H |

| Hexyl-CH₂ (α to thiophene) | ~2.7 | t | 2H |

| Hexyl-CH₂ (β, γ, δ, ε) | ~1.6-1.2 | m | 8H |

| Hexyl-CH₃ | ~0.9 | t | 3H |

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon | Chemical Shift (δ, ppm) |

| Thiophene-C (C2-CN) | ~110 |

| Thiophene-C (C4-Hexyl) | ~145 |

| Thiophene-C (C5) | ~125 |

| Thiophene-C (C3) | ~123 |

| Cyano (-CN) | ~115 |

| Hexyl-C (α to thiophene) | ~30 |

| Hexyl-C (β, γ, δ) | ~31, 29, 22 |

| Hexyl-C (ε) | ~14 |

Applications in Organic Electronics

The primary application of this compound is as a monomer for the synthesis of conducting polymers, most notably poly(3-hexylthiophene) (P3HT).[2] P3HT is one of the most extensively studied and utilized semiconducting polymers in organic electronics.[3][4][6]

Organic Field-Effect Transistors (OFETs)

In OFETs, P3HT serves as the active semiconductor layer responsible for charge transport.[16] The hexyl side chains, originating from the 4-hexylthiophene monomer unit, are crucial for achieving the necessary solubility for solution processing and for influencing the thin-film morphology, which in turn dictates the charge carrier mobility of the device.[2][16]

Caption: Schematic diagram of a bottom-gate, bottom-contact Organic Field-Effect Transistor (OFET).

Organic Photovoltaics (OPVs)

P3HT is a benchmark donor material in bulk heterojunction (BHJ) organic solar cells, typically blended with a fullerene derivative acceptor like PCBM.[17][18] The physicochemical properties of the P3HT, derived from its monomeric units, directly impact the power conversion efficiency of the OPV device by influencing the light absorption, charge separation, and charge transport within the active layer.[3][5]

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe handling procedures for this compound and other thiophene derivatives.

Hazard Summary:

-

Harmful if swallowed, in contact with skin, or if inhaled. [7]

-

Causes skin irritation.

-

Causes serious eye irritation.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[19][20]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[20]

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[20][21]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Thiophene derivatives can be sensitive to air and light.[22]

-

Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

- BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling 3-(6-Methoxyhexyl)thiophene.

- Santa Cruz Biotechnology.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Percec, V., & Yourd, R. (1989). Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. Journal of Organic Chemistry, 54(1), 241-247.

- Organic Syntheses. Thiophene.

- El-Hiti, G. A., & Smith, K. (2016). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. SciForum.

- El-Sayed, M. A. A. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 14(4), 629-656.

- Fisher Scientific.

- Patel, R. B., & Chikhalia, K. H. (2012). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes.

- Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. (2022).

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). 1H-Chemical Shifts and Selected 1H, 1H-Coupling Constants. The Journal of Organic Chemistry, 62(21), 7512–7515.

- ETH Zurich.

- Wikipedia. Gewald reaction.

- Arctom. CAS NO.

- ChemicalBook. This compound(1224430-39-0) 1H NMR spectrum.

- ChemicalBook. This compound | 1224430-39-0.

- Curtis, R. F., & Jones, G. T. (1962). THIN-LAYER CHROMATOGRAPHY OF THIOPHENE DERIVATIVES.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025).

- Separation of the hydrodesulphurisation products of thiophene by gas chromatography. Analyst (RSC Publishing). (1967).

- Compound Interest. (2015). A guide to 13C NMR chemical shift values.

- Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega. (2024).

- Synthesis and Characterization of poly(3-hexylthiophene). IOP Conference Series: Materials Science and Engineering. (2018).

- TCI (Shanghai) Development Co., Ltd. This compound | 1224430-39-0.

- Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin.

- Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.

- Frontier, A. Reagents & Solvents: Solvents and Polarity. University of Rochester.

- C13 NMR List of Chemical Shifts.

- The Role of 3-Hexylthiophene in Advanced Organic Semiconductor Synthesis.

- Synthesis and Photovoltaics of Novel 2,3,4,5-Tetrathienylthiophene-co-poly(3-hexylthiophene-2,5-diyl) Donor Polymer for Organic Solar Cell. PMC - PubMed Central. (2020).

- P3HT Processing Study for In-Liquid EGOFET Biosensors: Effects of the Solvent and the Surface. MDPI. (2019).

- Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics. PMC - PubMed Central. (2021).

- Progress of the key materials for organic solar cells.

- Poly(3-hexylthiophene)-Based Organic Thin-Film Transistors with Virgin Graphene Oxide as an Interfacial Layer. MDPI. (2022).

- PubChem. 2-Hexylthiophene | C10H16S | CID 87793.

- Effects of Alkylthio and Alkoxy Side Chains in Polymer Donor Materials for Organic Solar Cells. PubMed. (2016).

- Synthesis and Characterization of Poly(3-Hexylthiophene) for Organic Solar Cells.

- ChemicalBook. 3-Hexylthiophene | 1693-86-3.

- An overview on Common Organic Solvents and their Toxicity Abstract.

- ChemicalBook. 3-Hexylthiophene CAS#: 1693-86-3.

- Non-fullerene acceptors with high crystallinity and photoluminescence quantum yield enable >20% efficiency organic solar cells. PubMed. (2025).

- Sigma-Aldrich. Solvent Miscibility Table.

- Properties of Common Organic Solvents. (2022).

Sources

- 1. aidic.it [aidic.it]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Effects of Alkylthio and Alkoxy Side Chains in Polymer Donor Materials for Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arctomsci.com [arctomsci.com]

- 8. This compound | 1224430-39-0 [chemicalbook.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. 2-Hexylthiophene | C10H16S | CID 87793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sciforum.net [sciforum.net]

- 12. Gewald reaction - Wikipedia [en.wikipedia.org]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and Photovoltaics of Novel 2,3,4,5-Tetrathienylthiophene-co-poly(3-hexylthiophene-2,5-diyl) Donor Polymer for Organic Solar Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. fishersci.com [fishersci.com]

- 22. 3-Hexylthiophene | 1693-86-3 [chemicalbook.com]

structure elucidation of 4-Hexylthiophene-2-carbonitrile

An In-Depth Technical Guide to the Structure Elucidation of 4-Hexylthiophene-2-carbonitrile

Foreword: The Logic of Structure Elucidation

Chapter 1: The Molecular Blueprint - Mass, Formula, and Isotopic Fingerprints

Before we can assemble a puzzle, we must know what the final picture should contain. The first and most fundamental question is: what is the exact mass and elemental composition of the molecule? High-Resolution Mass Spectrometry (HRMS) provides this foundational data.

The molecular formula for this compound is C₁₁H₁₅NS.[1] An electron ionization (EI) mass spectrum would be expected to show the molecular ion (M⁺•), which is the molecule with one electron removed.[2] The presence of a single nitrogen atom dictates, according to the Nitrogen Rule, that the nominal molecular weight will be an odd number.[3] The calculated molecular weight is 193.31 g/mol .[1]

HRMS provides a mass measurement with high precision, allowing for the determination of the elemental formula.

Table 1: High-Resolution Mass Spectrometry Data

| Parameter | Expected Value | Significance |

| Molecular Formula | C₁₁H₁₅NS | Defines the elemental building blocks. |

| Exact Mass | 193.0976 | Distinguishes from other isomers with the same nominal mass. |

| M+1 Peak | ~12.5% of M⁺• | The natural abundance of ¹³C (~1.1%) accounts for the bulk of this. |

| M+2 Peak | ~4.5% of M⁺• | The natural abundance of ³⁴S (~4.2%) provides a key isotopic signature for sulfur. |

The relative intensity of the M+2 peak is a crucial piece of evidence. A signal approximately 4.2% of the molecular ion peak is a strong indicator of the presence of a single sulfur atom, immediately validating a core component of the thiophene structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument Ionization Mode: Select an appropriate ionization method. Electron Ionization (EI) is common for initial analysis and fragmentation studies, while Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be used.[4]

-

Mass Analyzer: Utilize a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap system.

-

Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: Determine the exact mass of the molecular ion peak. Use the instrument's software to calculate the most probable elemental composition based on this mass, and compare the theoretical and observed isotopic patterns to confirm the presence of sulfur.

Chapter 2: The Functional Framework - Probing with Infrared Spectroscopy

With the elemental formula established, the next logical step is to identify the key functional groups. Fourier Transform Infrared (FTIR) Spectroscopy is a powerful, non-destructive technique for this purpose.[5] It measures the absorption of infrared radiation by specific molecular vibrations, providing a "fingerprint" of the functional groups present.

For this compound, we anticipate several key signals:

-

Nitrile (C≡N) Stretch: This is one of the most characteristic and reliable absorptions. The C≡N triple bond gives rise to a sharp, intense peak in the range of 2260-2220 cm⁻¹. Its presence is a definitive confirmation of the nitrile group.

-

Aromatic C-H Stretch: Protons attached to the thiophene ring will exhibit stretching vibrations at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[6]

-

Aliphatic C-H Stretch: The hexyl group will produce strong absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) due to the stretching of its C-H bonds.[7]

-

Thiophene Ring Vibrations: The aromatic ring itself has characteristic C=C stretching vibrations that appear in the 1600-1400 cm⁻¹ region.[8]

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~2230 | C≡N Stretch | Nitrile | Confirms the carbonitrile moiety. |

| ~3100 | C-H Stretch | Aromatic (Thiophene) | Indicates protons on the aromatic ring. |

| 2955, 2925, 2855 | C-H Stretch | Aliphatic (Hexyl) | Confirms the saturated alkyl chain. |

| ~1530, ~1450 | C=C Stretch | Aromatic (Thiophene) | Evidence for the thiophene ring skeleton. |

The FTIR spectrum thus provides a rapid, high-confidence assessment of the major structural components, confirming the presence of the nitrile, the hexyl chain, and the thiophene ring before delving into the more granular detail of their connectivity.

Chapter 3: The Connectivity Puzzle - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the ultimate structural detail, revealing the chemical environment and connectivity of every proton and carbon atom. We approach this in two stages: first mapping the proton framework with ¹H NMR, then revealing the underlying carbon skeleton with ¹³C NMR.

Part I: The Proton Environment (¹H NMR)

¹H NMR spectroscopy provides four key pieces of information: chemical shift (electronic environment), integration (number of protons), multiplicity (neighboring protons), and coupling constants (dihedral angles between protons).

Based on the proposed structure, we can predict the following signals:

-

Thiophene Protons: The thiophene ring has two protons. The proton at position 5 (adjacent to the sulfur) and the proton at position 3 (adjacent to the hexyl group) will appear as distinct signals in the aromatic region (typically δ 7.0-8.0 ppm).[9] Due to the electron-withdrawing nature of the nitrile group at position 2, the proton at position 3 will be shifted slightly downfield. They should appear as doublets, coupling to each other.

-

Hexyl Chain Protons:

-

α-CH₂ (adjacent to the ring): These two protons will be deshielded by the aromatic ring, appearing as a triplet around δ 2.6-2.8 ppm.

-

β-CH₂ to ε-CH₂: These eight protons will form a complex multiplet in the aliphatic region, typically around δ 1.2-1.7 ppm.

-

Terminal CH₃: The methyl group at the end of the chain will be the most shielded, appearing as a triplet around δ 0.9 ppm.

-

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H-5 | ~7.5 | d | 1H | ~1.5 | Aromatic proton adjacent to sulfur. |

| H-3 | ~7.1 | d | 1H | ~1.5 | Aromatic proton adjacent to C4. |

| α-CH₂ | ~2.6 | t | 2H | ~7.5 | Methylene attached directly to the thiophene ring. |

| β-ε-CH₂ | 1.2-1.7 | m | 8H | - | Bulk aliphatic methylene groups. |

| Terminal CH₃ | ~0.9 | t | 3H | ~7.0 | Methyl group at the end of the hexyl chain. |

The integration values (1:1:2:8:3) provide a quantitative proton count that perfectly matches the molecular formula, acting as a powerful internal validation of the structure.

Part II: The Carbon Skeleton (¹³C NMR & DEPT)

¹³C NMR spectroscopy reveals the number of unique carbon environments.[10] With proton decoupling, each unique carbon appears as a single line. The chemical shift indicates the type of carbon.[11]

-

Nitrile Carbon (C≡N): This carbon is characteristically found in the δ 110-120 ppm range.

-

Thiophene Carbons: Four distinct signals are expected in the aromatic region (δ 120-150 ppm). Two will be quaternary (C-2 and C-4, with no attached protons) and two will be methine carbons (C-3 and C-5). Quaternary carbons typically have lower intensity signals.

-

Hexyl Chain Carbons: Six signals are expected in the aliphatic region (δ 14-40 ppm).

To confirm the assignments of CH, CH₂, and CH₃ groups, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is invaluable. A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks, while CH₂ signals will be negative, and quaternary carbons will be absent. This provides an unambiguous assignment of the aliphatic chain carbons.

Table 4: Predicted ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale |

| C-4 | ~145 | Absent | Quaternary carbon attached to the hexyl group. |

| C-5 | ~130 | Positive (CH) | Aromatic methine carbon. |

| C-3 | ~128 | Positive (CH) | Aromatic methine carbon. |

| C-2 | ~115 | Absent | Quaternary carbon attached to the nitrile group. |

| C≡N | ~112 | Absent | Nitrile carbon. |

| α-CH₂ | ~32 | Negative (CH₂) | Aliphatic carbon adjacent to the ring. |

| β, γ, δ-CH₂ | ~31.5, 29, 28 | Negative (CH₂) | Bulk aliphatic methylene carbons. |

| ε-CH₂ | ~22.5 | Negative (CH₂) | Penultimate methylene carbon. |

| Terminal CH₃ | ~14 | Positive (CH₃) | Terminal methyl carbon. |

The combination of ¹H NMR, ¹³C NMR, and DEPT provides a complete and self-consistent map of the molecule's C-H framework.

Workflow for NMR-Based Structure Elucidation

Caption: Key fragmentation pathway for this compound.

Conclusion: A Synergistic Approach

The is not accomplished by any single technique but by the logical synthesis of data from multiple, complementary analytical methods. HRMS defined the elemental formula. FTIR identified the constituent functional groups. ¹H and ¹³C NMR meticulously mapped the atomic connectivity. Finally, fragmentation mass spectrometry provided a powerful, orthogonal confirmation of the overall architecture. Each step in this process builds upon the last, creating a self-validating system that culminates in a single, unambiguous structural assignment, grounded firmly in empirical evidence.

References

-

The Royal Society of Chemistry. (2014). Supporting Information for J. Mater. Chem. A, 2014, 2, 12385. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Thiophenecarbonitrile. PubChem. Retrieved from [Link]

-

Guler, O., et al. (2015). Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 102-107. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

Bin Muhsinah, A., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. BMC Chemistry, 18(1), 228. Retrieved from [Link]

-

ResearchGate. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Retrieved from [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

Sone, T., & Abe, Y. (1961). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 10(1), 115-125. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Rather, B. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC medicinal chemistry, 15(6), 1185-1216. Retrieved from [Link]

-

Neuman, R. C. (2000). Organic Spectrometry. Retrieved from [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

NMRS.io. (n.d.). 13C | THF-d8 | NMR Chemical Shifts. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Sourcing High-Quality this compound: A Key to Innovation in Electronic Materials. Retrieved from [Link]

-

Jebur, M. H., & Naser, M. A. (2015). Synthesis and Characterization of poly(3-hexylthiophene). International Journal of Scientific Engineering and Applied Science, 1(7), 33-40. Retrieved from [Link]

-

Al-Adiwish, W. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Molecules, 26(15), 4438. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of a P3HT, PCBM, P3HT: PCBM and b Cs2CO3, V2O5. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Done, S., & Dinca, O. (2017). Interpretation of Mass Spectra. IntechOpen. Retrieved from [Link]

-

University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved from [Link]

-

Ciopec, M., et al. (2021). FTIR Spectroscopy for Carbon Family Study. Materials, 14(21), 6331. Retrieved from [Link]

-

Luscombe, C. K., et al. (2012). Synthesis of Polyfuran and Thiophene-Furan Alternating Copolymers Using Catalyst-Transfer Polycondensation. Supporting Information. Retrieved from [Link]

-

Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology, 8(1), 113-126. Retrieved from [Link]

-

Osondu, I. G. (n.d.). EMT 509: STRUCTURAL ELUCIDATION OF ORGANIC POLLUTANTS. Retrieved from [Link]

-

Arjunan, V., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(4), 1-11. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

-

Wouters, J., et al. (2013). Controlled synthesis of poly(3-hexylthiophene) in continuous flow. Beilstein Journal of Organic Chemistry, 9, 1326-1332. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | 1224430-39-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 3. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. FTIR Spectroscopy for Carbon Family Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. iosrjournals.org [iosrjournals.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. compoundchem.com [compoundchem.com]

Spectroscopic Profile of 4-Hexylthiophene-2-carbonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Hexylthiophene-2-carbonitrile (also known as 2-Cyano-4-hexylthiophene), a key intermediate in the synthesis of novel organic electronic materials. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive understanding of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction: The Significance of this compound

This compound serves as a crucial building block in the creation of advanced organic materials, particularly for applications in organic solar cells and other electronic devices. Its molecular structure, featuring a thiophene ring functionalized with a hexyl chain and a nitrile group, allows for the tuning of electronic properties and solubility, which are critical for device performance. Accurate and thorough spectroscopic characterization is paramount to confirm the identity, purity, and electronic structure of this compound, ensuring the reliability and reproducibility of downstream applications. This guide will delve into the key spectroscopic features of this compound, providing both the data and the scientific rationale behind the interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a clear fingerprint of its proton environments. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals are all consistent with the assigned structure.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.6 | Singlet | 1H | Thiophene H-5 |

| ~7.1-7.2 | Singlet | 1H | Thiophene H-3 |

| ~2.61 | Triplet | 2H | α-CH₂ of hexyl |

| ~1.6-1.7 | Multiplet | 2H | β-CH₂ of hexyl |

| ~1.2-1.4 | Multiplet | 6H | (CH₂)₃ of hexyl |

| ~0.9 | Triplet | 3H | CH₃ of hexyl |

Causality of Signal Assignment: The two singlets in the aromatic region (~7.1-7.6 ppm) are characteristic of the two protons on the thiophene ring. The downfield shift is due to the deshielding effect of the aromatic ring current. The proton at the 5-position is typically slightly further downfield than the proton at the 3-position due to the electronic influence of the nitrile group. The signal at ~2.61 ppm is a triplet, indicative of a methylene group adjacent to another methylene group, and is assigned to the α-CH₂ of the hexyl chain attached to the thiophene ring. The upfield signals correspond to the remaining protons of the aliphatic hexyl chain, with the terminal methyl group appearing as a characteristic triplet around 0.9 ppm. The integration values for each signal correspond to the number of protons in that specific environment, further confirming the assignments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145-150 | Thiophene C-4 |

| ~135-140 | Thiophene C-5 |

| ~120-125 | Thiophene C-3 |

| ~115-120 | Cyano (C≡N) |

| ~110-115 | Thiophene C-2 |

| ~30-35 | α-CH₂ of hexyl |

| ~28-32 | Other (CH₂)₄ of hexyl |

| ~22-25 | Penultimate CH₂ of hexyl |

| ~14 | CH₃ of hexyl |

Expert Interpretation: The carbon atoms of the thiophene ring appear in the aromatic region of the spectrum. The carbon bearing the hexyl group (C-4) is significantly downfield due to substitution. The carbon of the nitrile group (C≡N) is typically found in the 115-120 ppm range. The carbon attached to the nitrile group (C-2 of thiophene) is also deshielded. The aliphatic carbons of the hexyl chain appear in the upfield region of the spectrum, with the terminal methyl carbon being the most shielded and therefore having the lowest chemical shift.

Experimental Protocol for NMR Spectroscopy

A self-validating system for acquiring high-quality NMR data is crucial for unambiguous structural confirmation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The choice of solvent is critical as its residual peaks must not overlap with signals from the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. Higher field strengths provide better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A wider spectral width is required (e.g., 0-200 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans is necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule by observing their vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2955-2855 | C-H stretch | Hexyl group (sp³ C-H) |

| ~2225 | C≡N stretch | Nitrile |

| ~1500-1600 | C=C stretch | Thiophene ring |

| ~1465 | C-H bend | CH₂ of hexyl |

| ~1378 | C-H bend | CH₃ of hexyl |

| ~800-850 | C-H out-of-plane bend | Thiophene ring |

Mechanistic Insight: The most prominent and diagnostic peak in the IR spectrum is the sharp, strong absorption at approximately 2225 cm⁻¹. This band is unequivocally assigned to the stretching vibration of the carbon-nitrogen triple bond of the nitrile group. The presence of strong bands in the 2955-2855 cm⁻¹ region confirms the existence of the aliphatic hexyl chain due to the stretching of its sp³-hybridized C-H bonds. The absorptions in the 1500-1600 cm⁻¹ range are characteristic of the C=C stretching vibrations within the aromatic thiophene ring.

Experimental Protocol for FT-IR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to prepare a thin film.

-

Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin, uniform film.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates to subtract any atmospheric or instrumental interferences.

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically performs the Fourier transform and background subtraction to generate the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound, this technique is particularly useful for characterizing the π-electron system.

Table 4: UV-Vis Absorption Data for this compound

| Solvent | λ_max (nm) | Molar Absorptivity (ε) | Transition |

| Hexane or similar non-polar solvent | ~250-270 | Not specified | π → π* |

Authoritative Grounding: The absorption maximum (λ_max) in the UV region is attributed to the π → π* electronic transition within the conjugated system of the thiophene ring and the nitrile group. The position of this maximum can be influenced by the solvent polarity. The hexyl group, being a non-chromophoric alkyl chain, has a minimal effect on the position of the absorption maximum but enhances the solubility of the compound in organic solvents. The extension of conjugation, for example by creating oligomers or polymers from this monomer, would lead to a significant bathochromic (red) shift of the absorption maximum to longer wavelengths.

Experimental Protocol for UV-Vis Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile).

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0 arbitrary units).

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-800 nm) to record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Conclusion

The collective data from NMR, IR, and UV-Vis spectroscopy provide a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and chemical environments of all atoms in the molecular structure. The IR spectrum provides definitive evidence for the presence of the key nitrile and hexyl functional groups. Finally, the UV-Vis spectrum characterizes the electronic properties of the conjugated thiophene system. This suite of spectroscopic data serves as a reliable reference for researchers and scientists working with this important chemical intermediate, ensuring the quality and integrity of their materials and research outcomes.

References

-

Influence of substitution pattern and enhanced π-conjugation on a family of thiophene functionalized 1,5-dithia-2,4,6,8-tetrazocines. New Journal of Chemistry, 2015, 39(9), 7272-7280. [Link]

-

Development of a New s-Tetrazine-Based Copolymer for Efficient Solar Cells. Journal of the American Chemical Society, 2010, 132(38), pp 13160–13161. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Solubility of 4-Hexylthiophene-2-carbonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-Hexylthiophene-2-carbonitrile, a key intermediate in the field of organic electronics. Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles governing its solubility, presents a predicted solubility profile in a range of common organic solvents, and offers a detailed, field-proven experimental protocol for accurate solubility determination. By synthesizing theoretical knowledge with practical application, this guide serves as an essential resource for optimizing experimental design, purification processes, and the formulation of this compound in various applications.

Introduction: The Significance of Solubility in the Application of this compound

This compound is a specialized heterocyclic compound that is a critical building block in the synthesis of advanced organic electronic materials. Its molecular architecture, which includes a thiophene ring functionalized with a hexyl chain and a nitrile group, provides a unique combination of electronic and physical properties. The thiophene moiety is essential for π-conjugation and efficient charge transport, while the hexyl side chain is strategically incorporated to enhance the material's solubility and processability. This improved solubility is a crucial factor in the fabrication of thin films for organic electronic devices.

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution and is of paramount importance in a multitude of scientific and industrial processes. For researchers and developers working with this compound, a thorough understanding of its solubility in various organic solvents is indispensable for:

-

Reaction Condition Optimization: Selecting an appropriate solvent that can dissolve reactants and facilitate chemical transformations is fundamental to synthetic chemistry.

-

Purification and Crystallization: Techniques such as recrystallization and chromatography, which are vital for achieving high-purity materials, are critically dependent on the differential solubility of the target compound and its impurities in various solvent systems.

-

Formulation and Device Fabrication: In the realm of organic electronics, the ability to create uniform, high-quality thin films is directly linked to the solubility of the active material in the chosen solvent.

This guide provides a detailed exploration of the solubility of this compound, offering both theoretical insights and practical methodologies to empower researchers in their endeavors.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the thermodynamic principle that a solution will form when the Gibbs free energy of the system decreases. This is often qualitatively summarized by the adage "like dissolves like," which refers to the principle that substances with similar intermolecular forces are more likely to be soluble in one another.[1]

The molecular structure of this compound features two distinct regions influencing its solubility:

-

The Apolar Hexylthiophene Moiety: The thiophene ring, while aromatic, and the long hexyl alkyl chain contribute to the nonpolar character of the molecule. This part of the molecule will interact favorably with nonpolar solvents through van der Waals forces.

-

The Polar Nitrile Group: The carbon-nitrogen triple bond of the nitrile group (-C≡N) is highly polar, creating a significant dipole moment. This polar functional group can engage in dipole-dipole interactions with polar solvent molecules.

Therefore, the solubility of this compound in a given organic solvent will be determined by the balance of these interactions. Solvents that can effectively solvate both the nonpolar and polar regions of the molecule are expected to be the most effective.

Predicted Solubility Profile of this compound

In the absence of extensive, publicly available experimental data, the following table presents a predicted solubility profile of this compound in a selection of common organic solvents with varying polarities. The predictions are based on the "like dissolves like" principle and the known properties of thiophene and nitrile-containing compounds.[2] It is important to note that these are estimations, and experimental verification is highly recommended for any critical application.

| Solvent | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility | Rationale for Prediction |

| n-Hexane | 0.1 | 1.89 | Sparingly Soluble | Primarily nonpolar interactions with the hexylthiophene backbone; poor solvation of the polar nitrile group. |

| Toluene | 2.4 | 2.38 | Soluble | Aromatic and moderately nonpolar, allowing for favorable π-stacking interactions with the thiophene ring and solvation of the alkyl chain. |

| Diethyl Ether | 2.8 | 4.34 | Soluble | Moderately polar, capable of solvating both the nonpolar and, to some extent, the polar nitrile group. |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | Very Soluble | A good balance of polarity and nonpolar character allows for effective solvation of the entire molecule. |

| Chloroform | 4.1 | 4.81 | Very Soluble | A polar solvent that can effectively solvate the nitrile group while also interacting with the thiophene ring. |

| Acetone | 5.1 | 20.7 | Very Soluble | A polar aprotic solvent that strongly interacts with the polar nitrile group. |

| Acetonitrile | 5.8 | 37.5 | Soluble | A highly polar aprotic solvent that will strongly solvate the nitrile group, though it may be less effective at solvating the nonpolar backbone. |

| Ethanol | 5.2 | 24.55 | Moderately Soluble | A polar protic solvent that can interact with the nitrile group, but the hydrogen bonding network of ethanol may be disrupted by the nonpolar part of the solute. |

| Methanol | 5.1 | 32.7 | Moderately Soluble | Similar to ethanol, a polar protic solvent with a balance of interactions. |

| Water | 10.2 | 80.1 | Insoluble | The large nonpolar hexylthiophene backbone is hydrophobic and will not be effectively solvated by the highly polar water molecules. |

Experimental Protocol for Determining the Solubility of this compound

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of a liquid solute like this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

Experimental Workflow Diagram

Sources

An In-depth Technical Guide to the Thermal Stability of 4-Hexylthiophene-2-carbonitrile

This guide provides a comprehensive analysis of the thermal stability of 4-Hexylthiophene-2-carbonitrile, a key building block in the development of organic electronic materials. For researchers, scientists, and drug development professionals, understanding the thermal properties of this compound is critical for ensuring material processability, device longevity, and drug formulation stability. This document offers a detailed exploration of the theoretical underpinnings of its thermal behavior, methodologies for its characterization, and insights into its degradation pathways.

Introduction: The Significance of Thermal Stability in Thiophene Derivatives

This compound belongs to the thiophene family, a class of heterocyclic compounds that are fundamental to the field of organic electronics. The introduction of a hexyl chain and a nitrile group to the thiophene ring imparts specific electronic and physical properties, making it a valuable monomer for polymers used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as a scaffold in medicinal chemistry.

The thermal stability of this molecule is a paramount concern. It dictates the upper-temperature limits for processing and purification, such as sublimation and melt-processing, without inducing chemical decomposition. In the context of organic electronic devices, thermal stability is directly linked to operational lifetime and reliability, as degradation can lead to a catastrophic loss of performance. For pharmaceutical applications, understanding the thermal decomposition profile is essential for determining shelf-life and ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).

This guide will delve into the factors influencing the thermal stability of this compound, leveraging established principles of thermal analysis and drawing parallels with structurally related compounds.

Theoretical Framework: Factors Influencing Thermal Stability

The thermal stability of this compound is governed by the interplay of its constituent chemical moieties: the aromatic thiophene ring, the flexible hexyl chain, and the electron-withdrawing nitrile group.

-

The Thiophene Ring: The aromatic nature of the thiophene ring provides a foundation of thermal robustness. The delocalized π-electron system requires significant energy to disrupt. However, the presence of the sulfur heteroatom can also be a point of thermal vulnerability, potentially leading to ring-opening reactions at elevated temperatures.

-

The Hexyl Alkyl Chain: The length of the alkyl side chain can influence the thermal stability of thiophene derivatives. While longer alkyl chains can lower the melting point and improve solubility, they can also provide more sites for the initiation of thermal degradation through homolytic C-C and C-H bond cleavage. Studies on other 3-alkylthiophenes suggest that the length of the alkyl chain can have a nuanced effect on thermal stability.[1][2][3][4][5]

-

The Nitrile Group: The electron-withdrawing nature of the nitrile (-C≡N) group can impact the electron density of the thiophene ring, potentially influencing its reactivity and degradation pathways.[6] The strong carbon-nitrogen triple bond is itself thermally stable, but its electronic influence on the adjacent ring system is a key consideration.

Based on these structural features, a multi-stage degradation process can be anticipated, likely initiated by the scission of the hexyl chain, followed by the decomposition of the thiophene ring at higher temperatures.

Experimental Characterization of Thermal Stability

The primary techniques for evaluating the thermal stability of organic materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][3] This technique provides critical quantitative data on the decomposition temperature, the number of degradation steps, and the amount of residual char.

Table 1: Predicted TGA Parameters for this compound

| Parameter | Predicted Value | Significance |

| Onset Decomposition Temperature (Tonset) | 200 - 250 °C | The temperature at which significant mass loss begins. This is a primary indicator of thermal stability. |

| Temperature of 5% Mass Loss (Td5) | 210 - 260 °C | A standardized metric for comparing the thermal stability of different materials. |

| Number of Decomposition Steps | 1-2 | A multi-step degradation may indicate the sequential decomposition of the hexyl chain and the thiophene ring. |

| Char Yield at 600 °C | < 10% | The amount of non-volatile carbonaceous residue remaining after decomposition. |

Note: These are estimated values based on the analysis of similar thiophene derivatives. Actual experimental values may vary.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8][9] It is used to determine thermal transitions such as melting point (Tm), glass transition temperature (Tg), and crystallization temperature (Tc). For this compound, DSC can reveal its melting behavior and provide insights into its purity and crystalline nature.

Table 2: Expected DSC Parameters for this compound

| Parameter | Expected Observation | Significance |

| Melting Point (Tm) | A sharp endothermic peak | The temperature at which the solid-to-liquid phase transition occurs. The sharpness of the peak is indicative of purity. |

| Decomposition | An exothermic or complex endothermic/exothermic profile at higher temperatures | Overlapping with or following the melting peak, this indicates thermal degradation. |

Proposed Thermal Degradation Pathways

The thermal decomposition of this compound likely proceeds through a free-radical mechanism. The following diagram illustrates a plausible degradation pathway.

Caption: Proposed thermal degradation pathway for this compound.

The degradation is likely initiated by the cleavage of the weakest bonds, which are the C-C bonds within the hexyl chain. This generates a thienyl radical and a hexyl radical, which can then participate in a cascade of propagation reactions, including hydrogen abstraction and further fragmentation. At higher temperatures, the more stable thiophene ring will undergo scission, leading to the formation of various volatile low-molecular-weight products.

Experimental Protocols

To empirically determine the thermal stability of this compound, the following standardized protocols for TGA and DSC are recommended.

Protocol for Thermogravimetric Analysis (TGA)

This protocol outlines the steps for determining the thermal decomposition profile of this compound.

Caption: Standardized workflow for Thermogravimetric Analysis (TGA).

Causality Behind Experimental Choices:

-

Inert Atmosphere: Using an inert gas like nitrogen or argon prevents oxidative degradation, allowing for the study of purely thermal decomposition.

-

Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Slower rates can provide higher resolution of decomposition steps, while faster rates can shift the decomposition to higher temperatures.

Protocol for Differential Scanning Calorimetry (DSC)

This protocol details the procedure for identifying the thermal transitions of this compound.

Caption: Standardized workflow for Differential Scanning Calorimetry (DSC).

Causality Behind Experimental Choices:

-

Second Heating Cycle: The data from the second heating cycle is typically used for analysis. The first heating run erases the sample's prior thermal history, ensuring that the observed transitions are characteristic of the material itself.

-

Hermetically Sealed Pans: Sealing the pans prevents the loss of volatile components during the experiment, ensuring accurate measurements.

Conclusion and Future Directions

For researchers in organic electronics and medicinal chemistry, a thorough thermal analysis is a critical step in the material development and drug formulation process. Future work should focus on obtaining precise TGA and DSC data for this compound and closely related analogues to build a comprehensive database. Furthermore, advanced analytical techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would provide invaluable insights into the specific volatile fragments produced during decomposition, allowing for a more detailed elucidation of the degradation mechanism.

References

-

Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of[1]benzothieno[3,2-b]benzothiophene. RSC Publishing.

-

The Effect of Alkyl Chain Length on Well-Defined Fluoro-Arylated Polythiophenes for Temperature-Dependent Morphological Transitions. ACS Publications.

-

EFFECT OF SIDE CHAIN LENGTH ON THE STABILITY AND STRUCTURAL PROPERTIES OF 3-(2',5'-DIALKOXYPHENYL)THIOPHENES. African Journals Online.

-

Impact of length of branched alkyl side chains on thiazolothiazole-based small molecular acceptors in non-fullerene polymer solar cells. RSC Publishing.

-

Impact of alkyl chain length on the thermal, optical and semiconductor properties of symmetric 4-alkylphenyl derivatives of[1]benzothieno[3,2-b]benzothiophene. ResearchGate.

-

Products and Mechanism of the NO3 Reaction with Thiophene. ResearchGate.

-

Degradation of substituted thiophenes by bacteria isolated from activated sludge. PubMed.

-

Behaviour of Thiophenes Substituted with Electron-Withdrawing Groups in Cycloaddition Reactions. ResearchGate.

-

Electropolymerization of Organic Mixed Ionic-Electronic Conductors: Fundamentals and Applications in Bioelectronics. ACS Publications.

-

The thermal decomposition of 1-(2′-cyano-2′-propoxy)-4-oxo-2,2,6,6-tetramethylpiperidine. ResearchGate.

-

THIOPHENE AND ITS DERIVATIVES. Science of Synthesis.

-

Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. MDPI.

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health.

-

Dithienylnaphthalenes and quaterthiophenes substituted with electron-withdrawing groups as n-type organic semiconductors for organic field-effect transistors. Journal of Materials Chemistry C (RSC Publishing).

-

Reactions of Nitriles. Chemistry Steps.

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing.

-

(a) TGA profiles of poly(β-thioether ester) synthesized from... ResearchGate.

-

Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central.

-

Investigation of Polymers with Differential Scanning Calorimetry Contents. University of Southern Mississippi.

-

Using DSC to Quantify Polymer Mixtures – Possibilities and Challenges. NETZSCH.

-

Thermal analysis of polymer blends and double layer by DSC. ResearchGate.

Sources

- 1. Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of [1]benzothieno[3,2-b]benzothiophene - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. The Effect of Alkyl Chain Length on Well-Defined Fluoro-Arylated Polythiophenes for Temperature-Dependent Morphological Transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajol.info [ajol.info]

- 4. Impact of length of branched alkyl side chains on thiazolothiazole-based small molecular acceptors in non-fullerene polymer solar cells - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00572D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of 4-Hexylthiophene-2-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the core electronic properties of 4-Hexylthiophene-2-carbonitrile, a critical building block in the field of organic electronics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, characterization, and theoretical modeling of this versatile heterocyclic compound. We will explore its electrochemical behavior, optical absorption properties, and the theoretical underpinnings of its electronic structure, providing both experimental protocols and computational analysis. The strategic placement of the electron-withdrawing nitrile group and the solubilizing hexyl chain on the thiophene ring imparts unique characteristics that are pivotal for the design of advanced organic semiconducting materials.

Introduction: The Significance of this compound in Organic Electronics

The relentless advancement in organic electronics, encompassing organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), is fundamentally dependent on the innovation of high-performance organic materials. Within this landscape, thiophene-based molecules have emerged as a cornerstone due to their excellent charge transport properties and chemical stability.

This compound (CAS: 1224430-39-0) is a specialized heterocyclic compound that serves as a key intermediate in the synthesis of various conjugated polymers and small molecules. Its molecular architecture is intelligently designed:

-

The Thiophene Ring: Forms the conjugated backbone, facilitating π-electron delocalization, which is essential for charge transport.

-

The Hexyl Side Chain: This alkyl group enhances the material's solubility in common organic solvents, a crucial factor for solution-based processing and the fabrication of thin films.

-

The Nitrile Group (-C≡N): As a potent electron-withdrawing group, the nitrile functionality significantly influences the electronic band structure of the resulting materials, modulating their energy levels (HOMO/LUMO) and impacting device performance.

The high purity of this monomer is paramount, as even trace impurities can introduce charge traps and degrade the performance of electronic devices. This guide will delve into the intrinsic electronic properties of this molecule, providing a foundational understanding for its application in materials science.

Synthesis and Characterization